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Compound of Interest

Compound Name: 1-Ethyl-4-ethynylbenzene

Cat. No.: B1585293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the aromatic
hydrocarbon 1-Ethyl-4-ethynylbenzene. The following sections detail its Nuclear Magnetic
Resonance (NMR) and expected Infrared (IR) spectroscopic characteristics, offering valuable
data for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of 1-Ethyl-4-ethynylbenzene can be effectively achieved through *H
and 2C NMR spectroscopy. The data presented below has been compiled from publicly
available resources.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 1-Ethyl-4-ethynylbenzene
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
Ar-H (2H) 7.40 d 8.3
Ar-H (2H) 7.15 d 8.3
=C-H 3.03 S
-CH2- 2.64 q 7.6
-CHs 1.22 t 7.6

d = doublet, s = singlet, q = quartet, t = triplet

13C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for 1-Ethyl-4-ethynylbenzene

Carbon Chemical Shift (6, ppm)
Ar-C 145.4

Ar-C 132.4

Ar-C 127.9

Ar-C-C= 120.4

C=C-H 83.6

C=C-H 77.1

-CH2- 28.8

-CHs 155

Infrared (IR) Spectroscopy

While a specific experimental Infrared (IR) spectrum for 1-Ethyl-4-ethynylbenzene is not

readily available in public databases, the expected characteristic absorption bands can be

predicted based on the functional groups present in the molecule.
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Table 3: Expected Infrared (IR) Absorption Bands for 1-Ethyl-4-ethynylbenzene

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
=C-H Stretch 3300 - 3250 Strong, Sharp
c=C Stretch 2150 - 2100 Weak to Medium
C-H (aromatic) Stretch 3100 - 3000 Medium
C-H (aliphatic) Stretch 3000 - 2850 Medium
C=C (aromaitic) Stretch 1620 - 1450 Medium
C-H (aromatic) Bend (out-of-plane) 900 - 675 Strong

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for a compound
such as 1-Ethyl-4-ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.

Materials:

1-Ethyl-4-ethynylbenzene sample

Deuterated chloroform (CDCIs)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer

Procedure:
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o Sample Preparation: Approximately 5-10 mg of 1-Ethyl-4-ethynylbenzene is accurately
weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) directly
within a clean, dry NMR tube.

e Homogenization: The sample is thoroughly mixed using a vortex mixer to ensure a
homogeneous solution.

 Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of
the CDCIs solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

e 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical
parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans
(typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

¢ 13C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired using a
proton-decoupled pulse sequence. A larger spectral width (e.g., 240 ppm) is used. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a greater number of scans
(typically 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum
with a good signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual
solvent peak of CDCls (6 = 7.26 ppm for *H and & = 77.16 ppm for 3C).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical
compound like 1-Ethyl-4-ethynylbenzene.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Ethyl-4-ethynylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585293#spectroscopic-data-for-1-ethyl-4-
ethynylbenzene-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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